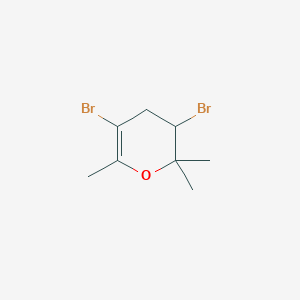
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of two bromine atoms at positions 3 and 5, and three methyl groups at positions 2 and 6 on the dihydropyran ring. It is a derivative of 3,4-dihydro-2H-pyran, which is a six-membered heterocyclic compound containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran typically involves the bromination of 2,2,6-trimethyl-3,4-dihydro-2H-pyran. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of brominated oxides or other oxidized products.
Reduction: Formation of debrominated derivatives.
Applications De Recherche Scientifique
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran involves its interaction with molecular targets through its bromine atoms and the dihydropyran ring. The bromine atoms can participate in electrophilic substitution reactions, while the dihydropyran ring can undergo nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, which can exert biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without bromine and methyl substitutions.
2,2,6-Trimethyl-3,4-dihydro-2H-pyran: Similar structure but lacks bromine atoms.
3,5-Dibromo-2,2,6-trimethyl-4H-pyran: Similar but with a different hydrogenation state.
Uniqueness
3,5-Dibromo-2,2,6-trimethyl-3,4-dihydro-2H-pyran is unique due to the presence of both bromine and methyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
69844-84-4 |
|---|---|
Formule moléculaire |
C8H12Br2O |
Poids moléculaire |
283.99 g/mol |
Nom IUPAC |
3,5-dibromo-2,2,6-trimethyl-3,4-dihydropyran |
InChI |
InChI=1S/C8H12Br2O/c1-5-6(9)4-7(10)8(2,3)11-5/h7H,4H2,1-3H3 |
Clé InChI |
ZUXYZDPGDDHDKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(C(O1)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


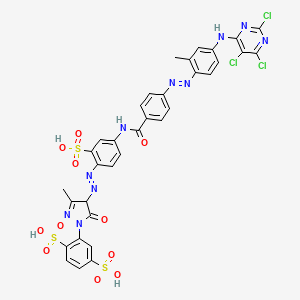
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)


![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)

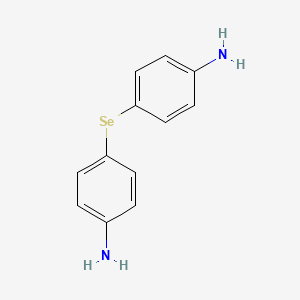
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)

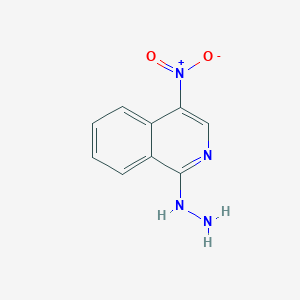
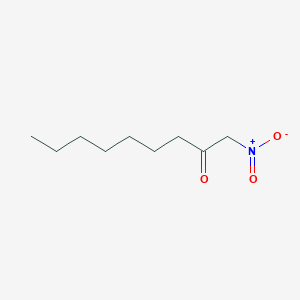

phosphane](/img/structure/B14480369.png)
